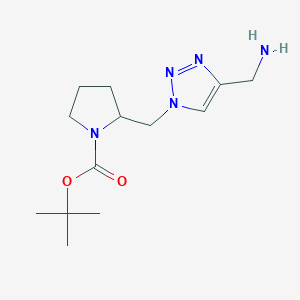
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8N4O2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound , 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, is a functional molecule that serves as a versatile precursor in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in creating complex molecular structures, offering insights into the synthesis and functionalization of pyrazole derivatives. For instance, studies have detailed the synthesis of pyrazolo[1,5-a]pyridines through carbanion-induced ring transformation reactions, highlighting the compound's role in regioselective synthesis of highly functionalized polysubstituted derivatives (Nath, Srivastava, Goel, & Ram, 1998)[https://consensus.app/papers/synthesis-heteroarenes-carbanion‐induced-ring-nath/5c06f4b87fcd5f0eaca8d8514b8eacb1/?utm_source=chatgpt]. Furthermore, efforts to synthesize new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives have underlined its importance in the preparation of N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015)[https://consensus.app/papers/facile-synthesis-pyrazolo34bpyridine-products-ghaedi/d37cd6af470e519c98a705e3339f5c39/?utm_source=chatgpt].
Molecular Structure Analysis
Research has also focused on the crystal structure and computational study of pyrazole derivatives, enhancing our understanding of their molecular configuration. For instance, the synthesis, crystal structure, and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs have provided valuable data on their molecular structure, compared against density-functional-theory (DFT) calculations (Shen, Huang, Diao, & Lei, 2012)[https://consensus.app/papers/synthesis-crystal-structure-study-shen/e68b2719919954fe8a60832367420f75/?utm_source=chatgpt].
Antimicrobial and Antimycobacterial Activity
Additionally, the synthesis of nicotinic acid hydrazide derivatives from pyridine 3-carboxillic acid has been explored for its antimicrobial and antimycobacterial activities. This line of research signifies the potential pharmacological applications of compounds derived from pyrazole carboxylic acids (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011)[https://consensus.app/papers/synthesis-activity-acid-hydrazide-derivatives-rvsidhaye/5c0c3f7c53505035b53b3e5758722af0/?utm_source=chatgpt].
Organometallic Complex Synthesis
Research into organometallic complexes involving pyrazolo[3,4-b]pyridines as potential anticancer agents further demonstrates the chemical's relevance in medicinal chemistry. These studies have led to the synthesis of complexes that serve as potential inhibitors for cyclin-dependent kinases (Cdk), showcasing the therapeutic potential of derivatives (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011)[https://consensus.app/papers/31hbenzimidazol2yl1hpyrazolo34bpyridines-anticancer-stepanenko/48eb76279d6958a49cc5b68cac1c8453/?utm_source=chatgpt].
Propriétés
IUPAC Name |
2-(cyanomethyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-3-6-15-10(11(16)17)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKIQFYEAYJWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1479442.png)
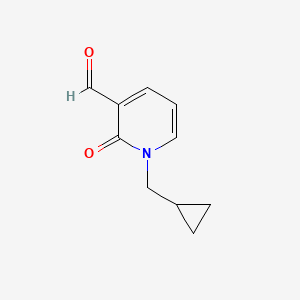

![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)
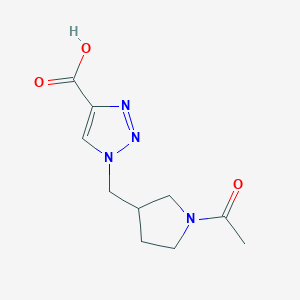
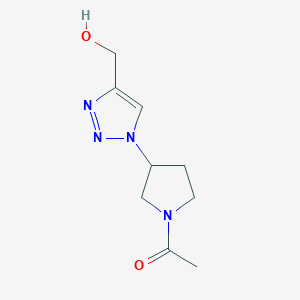
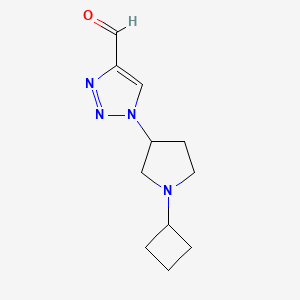
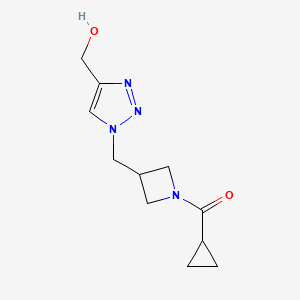
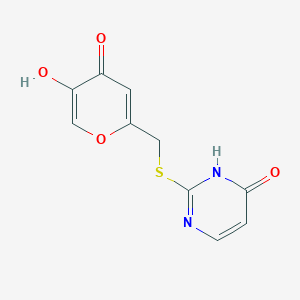
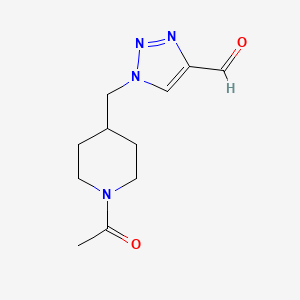
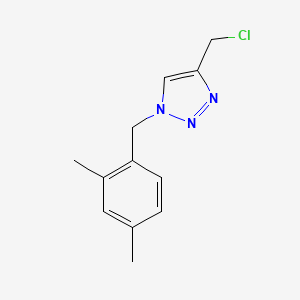
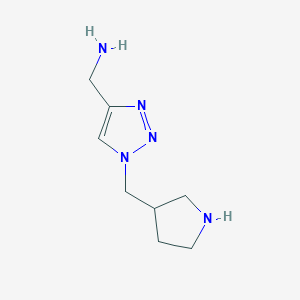
![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)
